molecular formula C8H14N2O B1488516 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one CAS No. 1250144-16-1

2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one

Cat. No.: B1488516
CAS No.: 1250144-16-1
M. Wt: 154.21 g/mol
InChI Key: XBKLMRFBNZNHHK-UHFFFAOYSA-N
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Description

“2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one” is a chemical compound that is part of the 2-azabicyclo[2.2.1]heptane family . It is a versatile intermediate in the synthesis of carbocyclic nucleosides .


Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, which includes “this compound”, can be achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The molecular structure of “this compound” is part of the 2-azabicyclo[2.2.1]heptane family . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .

Scientific Research Applications

Asymmetric Synthesis and Chemical Reactivity

Researchers have developed methods for the asymmetric synthesis of bicyclic amino acid derivatives, including those related to 2-azabicyclo[2.2.1]heptane, by employing Aza-Diels-Alder reactions in aqueous solutions (Waldmann & Braun, 1991). These methods highlight the compound's utility in synthesizing complex molecular structures with potential applications in medicinal chemistry.

Chemical Transformations and Intermediate Synthesis

The compound and its derivatives serve as key intermediates in various chemical transformations. For instance, the thermal decomposition of related compounds has been studied to understand their reactivity and potential applications in synthesizing new organic compounds with unique structural features (Dervan & Uyehara, 1976).

Synthesis of Conformationally Restricted Amino Acids

Significant efforts have been made to synthesize conformationally restricted amino acids and derivatives, which are crucial for the development of peptidomimetics and pharmaceutical agents. This includes the synthesis of 2-azabicyclo[2.2.1]heptane-based amino acids that mimic the structure and function of natural amino acids (Grygorenko et al., 2009).

Advanced Building Blocks for Drug Discovery

The synthesis of 2-azabicyclo[3.2.0]heptanes has been explored as an advanced building block for drug discovery, demonstrating the compound's versatility and potential in synthesizing structurally complex and biologically active molecules (Druzhenko et al., 2018).

Development of Peptidomimetics

Research into 7-azabicyclo[2.2.1]heptane derivatives has led to the development of novel peptidomimetics, showcasing the utility of this compound in creating molecules that mimic the structure and function of peptides, which can have significant therapeutic applications (Basso et al., 2009).

Properties

IUPAC Name

2-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-4-8(11)10-5-6-1-2-7(10)3-6/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKLMRFBNZNHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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